2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide
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Overview
Description
2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with methoxy groups and a methylphenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of automated reactors and advanced analytical techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carbamoyl groups play a crucial role in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the methylphenyl carbamoyl group, resulting in different chemical and biological properties.
4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide:
Uniqueness
2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide is unique due to the presence of both methoxy and methylphenyl carbamoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88523-61-9 |
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Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C17H18N2O4/c1-11-7-9-12(10-8-11)18-17(21)19-16(20)15-13(22-2)5-4-6-14(15)23-3/h4-10H,1-3H3,(H2,18,19,20,21) |
InChI Key |
OZAFNANORFDDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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